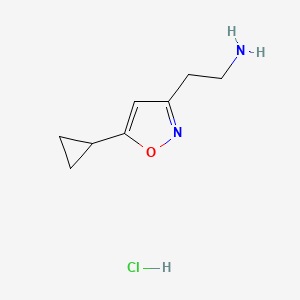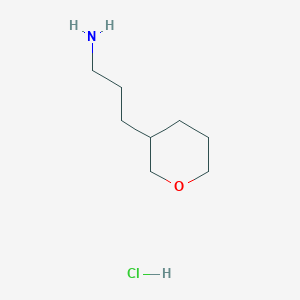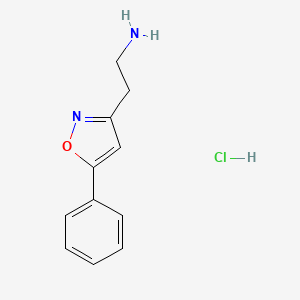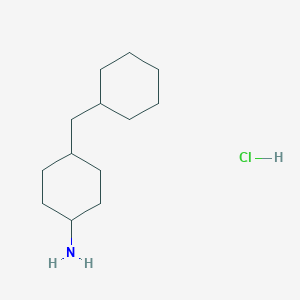amine hydrochloride CAS No. 2097960-65-9](/img/structure/B1485254.png)
[2,2-Dimethyl-3-(oxan-3-yl)propyl](methyl)amine hydrochloride
描述
2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride is a versatile chemical compound with a unique structure that makes it valuable for various applications in scientific research. This compound is characterized by its oxan-3-yl group attached to a dimethylpropyl chain, which is further linked to a methylamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride typically involves the following steps:
Formation of the Oxan-3-yl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylpropyl Chain: This step involves the alkylation of the oxan-3-yl group with a dimethylpropyl halide in the presence of a suitable base.
Introduction of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-3-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-yl ketones, while substitution can introduce various alkyl or acyl groups.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential catalyst in organic synthesis, particularly in reactions involving amines and oxan derivatives.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Biology and Medicine:
Drug Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It can be used as a probe to study the interactions of amines with biological macromolecules.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals, including surfactants and emulsifiers.
Agriculture: It can be employed in the synthesis of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
[2,2-Dimethyl-3-(oxan-3-yl)propyl]amine: This compound lacks the methyl group on the amine, resulting in different reactivity and applications.
2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride:
Uniqueness: 2,2-Dimethyl-3-(oxan-3-yl)propylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds.
属性
IUPAC Name |
N,2,2-trimethyl-3-(oxan-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-11(2,9-12-3)7-10-5-4-6-13-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNNLADQFCRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCOC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

amine hydrochloride](/img/structure/B1485178.png)

![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
![3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485185.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H-cyclopenta[d][1,2,3]triazole](/img/structure/B1485186.png)
amine](/img/structure/B1485188.png)

amine](/img/structure/B1485190.png)

![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
